Z-D-Tyrosine methyl ester

Übersicht

Beschreibung

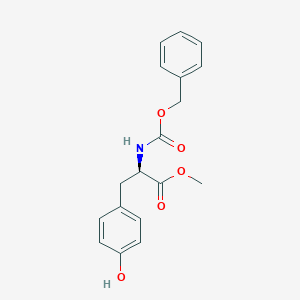

Z-D-Tyrosine methyl ester: is a derivative of the amino acid tyrosine. It is often used in peptide synthesis due to its ability to form stable bonds and its compatibility with various chemical reactions. The compound has the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . It is characterized by its optical purity and is commonly used in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Z-D-Tyrosine methyl ester can be synthesized through esterification reactions. One common method involves the reaction of tyrosine with methanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of polymer-supported catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: Z-D-Tyrosine methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Conditions involving electrophiles like bromine or nitrating agents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

Z-D-Tyrosine methyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of oxybutynin chloride, a drug that inhibits proliferation and gene expression in bladder smooth muscle cells . This application highlights its role in developing treatments for conditions such as overactive bladder.

1.2 Tyrosinase Inhibition

Tyrosinase is a critical enzyme involved in melanin biosynthesis. Research has indicated that compounds related to tyrosine methyl esters can act as inhibitors of tyrosinase activity, which is significant for treating skin conditions like albinism and melanoma . The ability to modulate tyrosinase activity through these compounds provides a pathway for developing skin-lightening agents and therapies for pigment-related disorders.

Bioconjugation and Protein Modification

2.1 Selective Modification of Peptides and Proteins

Recent studies have emphasized the advantages of using tyrosine residues for selective modification in peptides and proteins. This compound can facilitate targeted functionalization due to the unique properties of tyrosine, such as its low abundance on protein surfaces and neutral charge across varying pH levels . This allows for precise modifications that can enhance the stability and pharmacokinetics of therapeutic proteins.

2.2 Case Studies in Bioconjugation

A notable case study involves the use of this compound in developing bioconjugates for targeted drug delivery systems. The incorporation of modified tyrosine residues has shown promise in improving the efficacy of drug delivery by enhancing interactions with specific biological targets . The ability to create conjugates that retain or enhance biological activity while improving stability is a key advantage.

Material Science

3.1 Development of Biodegradable Polymers

This compound has been explored in the synthesis of biodegradable poly(ester amide)s, which are emerging materials with applications in tissue engineering and controlled drug delivery systems . These polymers can be tailored to degrade at specific rates, making them suitable for various biomedical applications.

3.2 Smart Materials

The incorporation of this compound into smart materials has been investigated due to its potential to respond to environmental stimuli. This application is particularly relevant in developing responsive drug delivery systems that release therapeutics in response to specific biological signals .

Summary Table of Applications

Wirkmechanismus

Z-D-Tyrosine methyl ester exerts its effects through interactions with enzymes and proteins. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also inhibit enzyme activity by binding to the active site and preventing substrate access . The molecular targets include enzymes involved in peptide synthesis and protein modification pathways .

Vergleich Mit ähnlichen Verbindungen

L-Tyrosine methyl ester: A simpler derivative of tyrosine with similar reactivity.

L-Tyrosine ethyl ester: Another ester derivative with slightly different physical properties.

L-Tyrosine n-butyl ester: A longer-chain ester with different solubility and reactivity.

Uniqueness: Z-D-Tyrosine methyl ester is unique due to its specific ester group and the presence of a protecting group on the amino acid. This makes it particularly useful in peptide synthesis, where protecting groups are essential for selective reactions .

Biologische Aktivität

Z-D-Tyrosine methyl ester (Cbz-D-Tyr-OMe) is a derivative of D-tyrosine, a non-essential amino acid that plays a crucial role in various biological processes, including neurotransmission and protein synthesis. This compound is particularly significant in peptide synthesis due to its protective groups, which allow for the controlled coupling with other amino acids. This article explores the biological activity of this compound, emphasizing its structural properties, potential applications in research, and relevant case studies.

Structural Characteristics

This compound features a carbobenzoxy (Cbz) group protecting the amino terminus and a methyl ester group at the carboxyl terminus. This configuration not only stabilizes the molecule against enzymatic degradation but also enhances its solubility and reactivity in peptide synthesis. The D-isomer of tyrosine is particularly advantageous as it is resistant to proteolytic enzymes that typically target L-isomers, making it useful for designing stable peptide probes for studying protein interactions .

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Precursor : D-tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of this compound into peptides may influence neurotransmitter levels and receptor interactions.

- Inhibition of Enzymatic Activity : Research has shown that tyrosine derivatives can act as inhibitors of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibiting TYR activity can have implications for treating hyperpigmentation disorders .

- Antimicrobial Properties : Some studies indicate that N-fatty acyl derivatives of tyrosine exhibit antimicrobial activity against various pathogens, suggesting that this compound could be explored for similar applications .

Case Studies and Research Findings

-

Peptide Synthesis Applications :

- A study demonstrated the effective use of this compound in synthesizing peptides that target specific receptors involved in neurotransmission. The stability provided by the D-isomer allowed for prolonged studies on peptide-protein interactions without significant degradation.

-

Tyrosinase Inhibition :

- In a pharmacological investigation, it was found that derivatives of L-tyrosine, including methyl esters, could inhibit TYR activity effectively. This inhibition was measured using spectrophotometric assays, revealing potential therapeutic applications for skin conditions related to abnormal melanin production .

-

Antimicrobial Activity :

- A study evaluating various N-fatty acyl-L-tyrosines found that certain derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 9.4 to 15.6 μM. These findings suggest that this compound could be further investigated for its potential antimicrobial and anticancer properties .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Tyrosine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-fatty acyl-L-tyrosine | MDA-MB-231 | 15.6 |

| Glycosylated N-lipoyl-L-Tyr | A549 | 10.5 |

| This compound | Various | TBD |

Eigenschaften

IUPAC Name |

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467786 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124456-04-8 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.